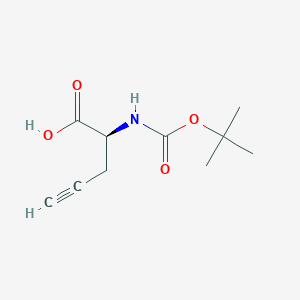

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Description

The exact mass of the compound Boc-L-Propargylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKHAJIFPHJYMH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370331 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-48-5 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid chemical properties

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid

Introduction: A Versatile Chiral Building Block

This compound, commonly referred to as Boc-L-propargylglycine, is a synthetic, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure is unique, incorporating three key features into a single, stable molecule: a chiral center of the (S)-configuration, a carboxylic acid, and a terminal alkyne. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability and controlled reactivity during synthetic transformations.

The terminal alkyne is arguably its most valuable feature, positioning this molecule as a prime reagent for bioorthogonal chemistry. Specifically, it is widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[1][2][3] This allows for the precise and efficient covalent ligation of this amino acid to molecules bearing an azide group, enabling applications from peptide modification to the construction of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications for professionals in drug development and scientific research.

Physicochemical Properties

The compound is typically supplied as a stable, white to off-white solid powder.[4] Its physical and chemical characteristics are well-defined, making it a reliable and predictable reagent in various experimental settings. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63039-48-5 | [4] |

| Molecular Formula | C₁₀H₁₅NO₄ | [4][5] |

| Molecular Weight | 213.23 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 85.5 °C | [4] |

| Boiling Point | 365.2 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMSO and other low polarity organic solvents | [4][6] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [4][5] |

| InChI Key | AMKHAJIFPHJYMH-ZETCQYMHSA-N | [4] |

Molecular Structure and Key Functional Groups

The structure of this compound is fundamental to its utility. Each functional group plays a distinct and critical role in its chemical behavior.

Sources

Boc-Pra-OH molecular weight and formula

An In-Depth Technical Guide to N-Boc-L-propargylglycine (Boc-Pra-OH)

Executive Summary

N-Boc-L-propargylglycine, commonly abbreviated as Boc-Pra-OH, is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern peptide synthesis, chemical biology, and drug discovery. Its unique structure, featuring an acid-labile N-terminal tert-butyloxycarbonyl (Boc) protecting group and a side chain terminating in a reactive alkyne, provides a versatile platform for constructing complex and functionally diverse peptides and bioconjugates. This guide offers a comprehensive overview of Boc-Pra-OH, detailing its fundamental physicochemical properties, the strategic rationale behind its use, standardized protocols for its application, and its significant role in the development of novel therapeutics.

Introduction and Core Molecular Features

Boc-Pra-OH is a chiral building block valued for the dual functionality conferred by its protecting group and its unique side chain. The Boc group provides temporary protection of the alpha-amino group, a critical requirement for controlled, stepwise peptide synthesis.[1][2] This protection is stable under a range of conditions but can be removed cleanly with mild acid, allowing for sequential elongation of a peptide chain.[1]

The defining feature of Boc-Pra-OH is its propargyl side chain, which contains a terminal alkyne. This functional group is relatively inert within biological systems but serves as a highly specific chemical handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This allows for the precise, post-synthetic modification of peptides with a wide array of molecules, including fluorophores, imaging agents, or drug payloads.[4]

Caption: Chemical structure of N-Boc-L-propargylglycine (Boc-Pra-OH).

Physicochemical and Identification Data

Accurate identification and characterization are paramount for ensuring the quality and reproducibility of experiments. The key properties of Boc-Pra-OH are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₄ | [6][7][8][9][10] |

| Molecular Weight | 213.23 g/mol | [6][7][8][9][10][11] |

| CAS Number | 63039-48-5 | [6][7][8][9][11] |

| Appearance | White powder or crystals | [7][9] |

| Synonyms | N-Boc-L-propargylglycine, (S)-2-(Boc-amino)-4-pentynoic acid | [7][11] |

| Storage Temperature | -20°C to 8°C | [7][9] |

| Purity (Typical) | ≥98% (HPLC) | [7][8] |

Note: Lot-specific data, including water content, should always be confirmed by consulting the Certificate of Analysis (CoA) from the supplier.[6]

Synthesis, Characterization, and Quality Control

Synthetic Approaches

The synthesis of Boc-Pra-OH is critical for its availability as a research chemical. One established method involves the reaction of L-propargylglycine with di-tert-butyl-dicarbonate ((Boc)₂O) in the presence of a base, such as potassium carbonate or sodium bicarbonate, to install the Boc protecting group on the primary amine.[12][13] An alternative patented approach describes a zinc-mediated addition of a propargyl halide to a glycine cation equivalent, which produces the Boc-protected amino acid derivative in high yield.[12][14] This latter method can be coupled with enzymatic resolution using α-chymotrypsin to isolate the desired L-enantiomer.[12][14]

Protocol: Quality Control and Characterization

To ensure the integrity of Boc-Pra-OH for sensitive applications like peptide synthesis, a rigorous quality control workflow is essential.

Objective: To verify the identity, purity, and stereochemistry of Boc-Pra-OH.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Procedure: A sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into a reverse-phase HPLC system (e.g., C18 column). A gradient elution profile with solvents like acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is run.

-

Expected Result: A major peak corresponding to Boc-Pra-OH, with purity typically exceeding 98%.[7][8]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Procedure: The sample is analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A peak corresponding to the [M+H]⁺ ion (214.23 m/z) or [M+Na]⁺ ion (236.21 m/z).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

Procedure: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Result: The spectra should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the propargyl group (protons adjacent to the alkyne and the terminal alkyne proton), and the amino acid backbone.

-

-

Optical Rotation:

Core Applications in Research and Drug Development

The utility of Boc-Pra-OH stems from its seamless integration into Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) and the subsequent versatility of its alkyne handle.

Caption: Workflow for incorporating Boc-Pra-OH via Boc-SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence

Objective: To incorporate Boc-Pra-OH into a growing peptide chain on a solid support.

Workflow:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group from the N-terminal amino acid, exposing a free amine.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, activate Boc-Pra-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (DIEA) in DMF.

-

Coupling: Add the activated Boc-Pra-OH solution to the neutralized resin and allow the reaction to proceed to completion, forming a new peptide bond.

-

Wash and Repeat: Thoroughly wash the resin to remove excess reagents. The cycle of deprotection, neutralization, and coupling can then be repeated with the next desired amino acid.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[2]

Causality: Why Choose Boc-Pra-OH?

Researchers and drug developers select Boc-Pra-OH for several strategic advantages:

-

Bioconjugation: The terminal alkyne is a key functional group for "click chemistry," enabling the covalent attachment of the peptide to other molecules, such as polymers, fluorescent probes, or cytotoxic drugs for creating antibody-drug conjugates (ADCs) or peptide-drug conjugates.[4][5]

-

Enhanced Stability: The incorporation of non-natural amino acids like propargylglycine can alter a peptide's conformation, making it more resistant to enzymatic degradation by proteases. This can lead to a longer in-vivo half-life and improved therapeutic efficacy.[3]

-

Structural Probing: The rigid nature of the propargyl side chain can be used to introduce conformational constraints, helping to stabilize specific secondary structures like beta-turns, which are often crucial for biological activity.[1]

-

Peptide Cyclization: The alkyne can participate in transition metal-catalyzed intramolecular cyclization reactions, providing access to novel cyclic peptide scaffolds with potentially enhanced activity and stability.[15]

Conclusion

N-Boc-L-propargylglycine (Boc-Pra-OH) is far more than a simple amino acid derivative; it is a strategic molecular tool that empowers scientists to push the boundaries of peptide chemistry and drug development. Its well-defined physicochemical properties, combined with the orthogonal functionalities of the Boc group and the propargyl side chain, provide a reliable and versatile platform for creating sophisticated, functionalized peptides. From fundamental biochemical research to the development of next-generation targeted therapeutics, Boc-Pra-OH will continue to be a cornerstone building block in the molecular architect's toolkit.

References

- The Role of D-Propargylglycine in Advancing Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Boc-Pra-OH, N-Boc-L-propargylglycine; CAS 63039-48-5. (n.d.). Aapptec Peptides.

- Exploring the Synthesis and Applications of D-Propargylglycine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (1995).

-

Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (1995). WIPO Patentscope. [Link]

-

Boc-Pro-Pro-OH. (n.d.). PubChem - NIH. [Link]

-

The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]

-

Boc-Pra-OH, 97%. (n.d.). Carbolution Chemicals GmbH. [Link]

- Preparation method of Boc-glycine. (2015).

-

Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. (2016). PubMed. [Link]

-

Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. (2021). PubMed Central. [Link]

-

Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. (2018). ResearchGate. [Link]

-

Boc-Phg-OH: A Key Player in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Boc-propargyl-Gly-OH = 98.0 HPLC 63039-48-5 [sigmaaldrich.com]

- 8. Boc-propargyl-Gly-OH = 98.0 HPLC 63039-48-5 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. Boc-Pra-OH [carbolution.de]

- 12. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]

- 13. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

solubility of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid in organic solvents

An In-depth Technical Guide to the Solubility of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid in Organic Solvents

Introduction

This compound is a synthetic amino acid derivative of significant interest in biochemical and pharmaceutical research. Its structure incorporates a terminal alkyne, making it a valuable building block in click chemistry for the synthesis of peptides, peptidomimetics, and other complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its utility in organic synthesis by preventing unwanted reactions at the amino group.[2][] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure and resulting physicochemical properties. The structure of this compound is characterized by several key functional groups that dictate its interactions with different solvents.

-

Carboxylic Acid: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor.

-

Boc-Protected Amine: The bulky and lipophilic tert-butyl group of the Boc protecting group significantly increases the non-polar character of the molecule compared to its free amine counterpart.[2]

-

Terminal Alkyne: The carbon-carbon triple bond introduces a region of electron density and can participate in weak interactions.

-

Aliphatic Chain: The pent-4-ynoic acid backbone is a non-polar hydrocarbon chain.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H15NO4 | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

The XLogP3 value of 1.1 suggests a moderate level of lipophilicity. This, combined with the presence of both polar (carboxylic acid) and non-polar (Boc group, aliphatic chain) moieties, indicates that the solubility of this compound will be highly dependent on the nature of the organic solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will have high solubility in a solvent with similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to participate in hydrogen bonding.

The solubility of Boc-protected amino acids is generally good in a range of organic solvents.[2] Based on the structure of this compound, we can predict its relative solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents can accept hydrogen bonds and have large dipole moments. They are expected to be good solvents for this compound due to their ability to solvate the polar carboxylic acid group and interact favorably with the overall molecular dipole.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are likely to be effective solvents, capable of interacting with both the carboxylic acid and the Boc-protected amine.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds. They are expected to be suitable solvents for this compound.

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF, being more polar than diethyl ether, is likely to be a better solvent. The solubility in less polar ethers may be limited.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility in non-polar solvents is expected to be low.

The following diagram illustrates the logical workflow for selecting an appropriate solvent based on the compound's structural features.

Caption: Solvent selection workflow based on molecular features.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. A common and straightforward method for determining the solubility of a solid in a solvent is the isothermal equilibrium method.

Protocol for Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of the compound.

-

Presence of Water in Organic Solvents: Trace amounts of water in organic solvents can significantly impact the solubility of a compound with hydrogen-bonding capabilities.

-

pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid group has a pKa value that will determine its ionization state at a given pH. In its deprotonated (carboxylate) form, the compound's solubility in aqueous solutions would be significantly higher. While this guide focuses on organic solvents, this is a critical consideration for any process involving water.

Data Summary and Recommendations

While specific, experimentally determined solubility data for this compound is not widely available in the literature, Table 2 provides a qualitative and predicted solubility guide based on the principles discussed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, ACN | High | Strong dipole-dipole interactions and ability to solvate the carboxylic acid. |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding with the carboxylic acid and Boc-protected amine. |

| Chlorinated | DCM, Chloroform | Good | Good balance of polarity to dissolve the entire molecule. |

| Ethers | THF, Diethyl Ether | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity. |

| Non-polar | Hexane, Toluene | Low | Significant mismatch in polarity with the carboxylic acid group. |

For practical applications, it is recommended to start with polar aprotic or chlorinated solvents for complete dissolution. For purification by crystallization, a binary solvent system, such as DCM/hexane or ethyl acetate/hexane, where the compound is soluble in one solvent and insoluble in the other, is likely to be effective.

Conclusion

The is governed by the interplay of its polar carboxylic acid group and its non-polar Boc protecting group and aliphatic backbone. While quantitative data requires experimental determination, a strong theoretical understanding allows for rational solvent selection. This guide provides the foundational knowledge and practical protocols for researchers to effectively work with this important synthetic building block.

References

-

PubChem. 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid. [Link]

Sources

stability of Boc-Pra-OH under different conditions

An In-depth Technical Guide on the Stability of Boc-Pra-OH Under Various Conditions

Part 1: Introduction

Overview of Boc-Pra-OH

N-tert-butyloxycarbonyl-L-propargylglycine (Boc-Pra-OH) is a non-proteinogenic amino acid that has emerged as a valuable building block in modern chemical biology and drug discovery.[1][2] Its structure incorporates two key features: the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a terminal alkyne functionality in the side chain. The Boc group offers temporary protection of the amine, which is crucial for controlled, sequential peptide synthesis.[3] This protection is readily removed under acidic conditions, allowing for the elongation of a peptide chain. The propargyl group, with its terminal alkyne, provides a reactive handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][4] This bioorthogonal reaction enables the efficient and specific conjugation of peptides containing Boc-Pra-OH to a wide array of molecules, including fluorescent probes, imaging agents, and drug delivery systems.[4]

Caption: Chemical structure of Boc-Pra-OH.

The Critical Role of Stability in Drug Development

A thorough understanding of a molecule's stability is a fundamental prerequisite for its successful development as a therapeutic agent. Stability studies are integral to ensuring the quality, efficacy, and safety of a drug substance and its corresponding drug product throughout their lifecycle.[5] Forced degradation studies, where the molecule is exposed to stress conditions such as acid, base, heat, light, and oxidation, are essential for identifying potential degradation products and elucidating degradation pathways.[6][7] This information is critical for the development of stability-indicating analytical methods, which are capable of separating the intact molecule from its degradation products, and for establishing appropriate storage and handling conditions.[4][8] For a molecule like Boc-Pra-OH, which is often a key intermediate in the synthesis of more complex bioactive molecules, ensuring its stability is paramount to the quality and purity of the final product.

Scope of the Guide

This technical guide provides a comprehensive overview of the stability of Boc-Pra-OH under a variety of conditions. It will delve into the known and predicted degradation pathways under acidic, basic, oxidative, and thermal stress. Furthermore, this guide will offer recommendations for the proper storage and handling of Boc-Pra-OH and will detail the analytical methodologies required for its stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently work with this versatile amino acid derivative.

Part 2: Chemical Stability Profile of Boc-Pra-OH

General Stability Considerations

The stability of Boc-Pra-OH is primarily governed by the chemical properties of its two key functional moieties: the acid-labile Boc protecting group and the reactive propargyl side chain. The Boc group is notoriously sensitive to acidic conditions, which is the basis for its widespread use as a temporary protecting group in peptide synthesis.[3] Conversely, it is generally stable to basic and nucleophilic conditions.[9] The terminal alkyne of the propargyl group, while a versatile handle for click chemistry, also has the potential to undergo reactions under certain conditions. A comprehensive stability assessment must therefore consider the potential degradation of both of these groups.

Stability Under Acidic Conditions

Mechanism of Boc Deprotection

The primary degradation pathway for Boc-Pra-OH under acidic conditions is the cleavage of the Boc protecting group. This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to yield the free amine of propargylglycine (H-Pra-OH) and carbon dioxide.[3]

Caption: Acid-catalyzed degradation pathway of Boc-Pra-OH.

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can be mitigated by the addition of scavengers, such as triisopropylsilane (TIS), to the reaction mixture.[10] The kinetics of Boc deprotection can exhibit a second-order dependence on the acid concentration, meaning the rate of cleavage can be significantly influenced by the acid strength and concentration.[11]

Impact on the Propargyl Side Chain

The propargyl group is generally considered to be stable under the acidic conditions typically employed for Boc deprotection.[10] The carbon-carbon triple bond is not susceptible to cleavage by common acids like TFA and HCl under standard deprotection protocols. However, prolonged exposure to very harsh acidic conditions could potentially lead to side reactions of the alkyne, although this is not a common observation during routine Boc removal.

Forced Degradation Insights

A forced degradation study of Boc-Pra-OH under acidic conditions (e.g., 0.1 M HCl at elevated temperature) would be expected to show the primary degradation product as H-Pra-OH. The extent of degradation would be dependent on the acid concentration, temperature, and duration of exposure.

Stability Under Basic Conditions

Boc Group Stability

The Boc group is known for its high stability under basic and nucleophilic conditions.[3][9] This orthogonality to base-labile protecting groups, such as the Fmoc group, is a key feature that allows for its use in complex synthetic strategies. Therefore, under typical basic conditions encountered in a laboratory setting (e.g., exposure to amine bases, mild aqueous base), the Boc group of Boc-Pra-OH is expected to remain intact.

Propargyl Side Chain Reactivity

While the terminal alkyne of the propargyl group is generally stable, it can undergo certain reactions under strongly basic conditions. For instance, isomerization of the terminal alkyne to an internal alkyne or an allene is a possibility, particularly in the presence of strong bases and at elevated temperatures. However, such reactions typically require more forcing conditions than are usually encountered during standard handling and storage.

Forced Degradation Insights

In a forced degradation study under basic conditions (e.g., 0.1 M NaOH at elevated temperature), Boc-Pra-OH is expected to exhibit significantly greater stability compared to acidic conditions. Minimal to no degradation of the Boc group is anticipated. Any observed degradation would likely be attributed to reactions of the propargyl side chain, although this would likely require harsh conditions.

Stability Under Oxidative Stress

Potential Oxidation Sites

The propargylglycine side chain is the most likely site of oxidation in the Boc-Pra-OH molecule. The carbon-carbon triple bond can be susceptible to oxidation by strong oxidizing agents.

Insights from Propargylglycine Oxidation

Studies on the enzymatic oxidation of propargylglycine have shown that the side chain can be converted into reactive intermediates.[12][13] For example, enzymatic oxidation can lead to the formation of 2-amino-4-hydroxy-2,4-pentadienoate γ-lactone.[12] While these studies involve enzymatic catalysis, they provide valuable insight into the potential reactivity of the propargyl side chain in an oxidative environment.

Forced Degradation with Oxidizing Agents

A forced degradation study using a common oxidizing agent such as hydrogen peroxide (H₂O₂) would be necessary to fully assess the oxidative stability of Boc-Pra-OH. Potential degradation products could include various oxidized forms of the propargyl side chain.

Thermal Stability

General Considerations

Boc-Pra-OH, like many organic molecules, will degrade at sufficiently high temperatures. The thermal stability will depend on the specific conditions, including the temperature, duration of heating, and the physical state of the compound (solid or in solution).

Thermal Boc Deprotection

It is important to note that the Boc group can be removed thermally, without the need for an acid catalyst.[14][15] This typically requires high temperatures (e.g., >150 °C), and the rate of deprotection is influenced by the solvent.[14][15] Therefore, prolonged exposure of Boc-Pra-OH to high temperatures could lead to the formation of H-Pra-OH.

Forced Degradation Under Thermal Stress

A forced degradation study under thermal stress (e.g., heating the solid compound or a solution at a high temperature) would be expected to show the formation of H-Pra-OH as a primary degradation product due to thermal Boc deprotection. At very high temperatures, further degradation of the molecule could occur.

Photostability

General Principles

Photostability testing is a critical component of forced degradation studies and is mandated by regulatory agencies.[5] Molecules that absorb light in the UV-visible range are more susceptible to photodegradation. Boc-Pra-OH does not possess strong chromophores that absorb significantly in the near-UV or visible regions, suggesting it is likely to have good photostability.

Forced Degradation Under Light Exposure

A formal photostability study, conducted according to ICH Q1B guidelines, would be required to confirm the photostability of Boc-Pra-OH. This would involve exposing the compound to a specified intensity of UV and visible light. It is anticipated that Boc-Pra-OH would show minimal degradation under these conditions.

Part 3: Recommended Storage and Handling

Storage Conditions

Based on the chemical properties and potential degradation pathways of Boc-Pra-OH, the following storage conditions are recommended to ensure its long-term stability:

-

Temperature: Store at or below -20°C.[16][17] Lower temperatures will slow down potential degradation processes.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

-

Moisture: Keep the container tightly sealed to protect from moisture, which could potentially contribute to hydrolysis, especially if acidic or basic impurities are present.

-

Light: Although expected to be photostable, it is good practice to store the compound protected from light.

Handling Procedures

To maintain the integrity of Boc-Pra-OH during laboratory use, the following handling procedures are recommended:

-

Avoid Strong Acids: Do not expose Boc-Pra-OH to acidic conditions unless Boc deprotection is intended. Be mindful of the pH of solutions and reagents used.

-

Use Anhydrous Solvents: When dissolving Boc-Pra-OH for reactions where the Boc group should remain intact, use anhydrous solvents to prevent hydrolysis.

-

Minimize Heat Exposure: Avoid unnecessary heating of Boc-Pra-OH solutions to prevent thermal degradation. If heating is required, it should be done for the minimum time necessary and at the lowest possible temperature.

-

Inert Atmosphere for Reactions: For reactions involving the propargyl group where sensitivity to oxidation is a concern, it is advisable to perform the reaction under an inert atmosphere.

Part 4: Analytical Methodologies for Stability Assessment

Overview of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.[4][8] Such a method must be able to accurately measure the active ingredient and resolve it from its degradation products and any process-related impurities.[2][4] High-performance liquid chromatography (HPLC) is the most widely used technique for developing stability-indicating methods for pharmaceutical compounds.[4][8]

High-Performance Liquid Chromatography (HPLC)

Principle and Utility

Reversed-phase HPLC (RP-HPLC) is an ideal technique for assessing the purity and stability of Boc-Pra-OH. In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] By using a gradient elution, where the composition of the mobile phase is changed over time, it is possible to separate compounds with a wide range of polarities.

Typical Method Parameters

A starting point for developing a stability-indicating RP-HPLC method for Boc-Pra-OH would include:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the carbamate and carboxylic acid functional groups.

Example Protocol for a Stability-Indicating RP-HPLC Method

The following is a general protocol for the development and validation of a stability-indicating RP-HPLC method for Boc-Pra-OH.

Objective: To develop a validated RP-HPLC method capable of separating Boc-Pra-OH from its potential degradation products generated under forced degradation conditions.

Materials:

-

Boc-Pra-OH reference standard

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Forced degradation samples of Boc-Pra-OH (acid, base, oxidative, thermal, and photolytic stress)

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Procedure:

-

Method Development:

-

Prepare a solution of the Boc-Pra-OH reference standard in the initial mobile phase composition.

-

Inject the standard and optimize the gradient elution profile to obtain a sharp, symmetrical peak for Boc-Pra-OH with a reasonable retention time.

-

Inject the forced degradation samples and adjust the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the peak area and the concentration of Boc-Pra-OH over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Caption: Workflow for developing a stability-indicating HPLC method.

Other Relevant Analytical Techniques

-

Mass Spectrometry (MS): LC-MS is a powerful tool for the identification and structural characterization of degradation products. By coupling the HPLC to a mass spectrometer, the mass-to-charge ratio of each eluting peak can be determined, providing valuable information for identifying unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the unambiguous structural elucidation of isolated degradation products. ¹H and ¹³C NMR can provide detailed information about the chemical structure of the degradation products.

-

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of forced degradation studies. It can provide a quick visual assessment of the formation of degradation products.

Part 5: Data Presentation and Visualization

Summary of Boc-Pra-OH Stability

| Stress Condition | Expected Stability | Primary Degradation Product(s) | Recommended Analytical Technique |

| Acidic (e.g., 0.1 M HCl) | Labile | H-Pra-OH | RP-HPLC, LC-MS |

| Basic (e.g., 0.1 M NaOH) | Generally Stable | Minimal degradation; potential side chain reactions under harsh conditions | RP-HPLC, LC-MS |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized forms of the propargyl side chain | RP-HPLC, LC-MS, NMR |

| Thermal (e.g., >100 °C) | Labile at high temperatures | H-Pra-OH (from thermal deprotection) | RP-HPLC, LC-MS |

| Photolytic (ICH Q1B) | Expected to be Stable | Minimal degradation expected | RP-HPLC |

Diagrams and Workflows

Caption: A general workflow for conducting a forced degradation study.

Part 6: Conclusion

Summary of Key Findings

Boc-Pra-OH is a stable compound under standard storage and handling conditions. The primary liability of the molecule is the acid-catalyzed cleavage of the Boc protecting group, a reaction that is fundamental to its utility in peptide synthesis. The propargyl side chain is generally robust, though it may be susceptible to oxidation under certain conditions. A comprehensive understanding of these stability characteristics is essential for the successful application of Boc-Pra-OH in research and drug development.

Future Perspectives

While this guide provides a thorough overview of the stability of Boc-Pra-OH based on established chemical principles and available data, further studies would be beneficial. Detailed kinetic studies of the degradation of Boc-Pra-OH under various pH and temperature conditions would provide valuable quantitative data for predicting its shelf-life and for optimizing reaction conditions. Furthermore, the isolation and definitive structural elucidation of degradation products formed under oxidative stress would provide a more complete picture of its degradation profile.

Part 7: References

-

Marcotte, P. A., & Walsh, C. T. (1978). Sequence of reactions which follows enzymatic oxidation of propargylglycine. Biochemistry, 17(26), 5613-5619. [Link]

-

Marcotte, P., & Walsh, C. (1978). Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine. Biochemistry, 17(14), 2864-2868. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

-

Moodie, E. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

-

Friedmann, M., & Miller, S. L. (1966). Synthesis of amino acid residues with reactive side chains under simple conditions. Science, 154(3754), 1344-1346. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Khan, A., et al. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences & Research. [Link]

-

Wang, W., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical Sciences, 107(11), 2767-2782. [Link]

-

Alsante, K. M., et al. (2014). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC North America. [Link]

-

ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

-

Blacker, A. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1349-1357. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

-

ResearchGate. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

-

Imperato, G., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5057. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Garcia, G. E., et al. (2016). The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Journal of Applied Physiology, 121(1), 22-34. [Link]

-

Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(5), 551-557. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Parathion - Analytical Methods. Retrieved from [Link]

-

Mares, A., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(14), 5941-5955. [Link]

-

Kumar, V. V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 755-763. [Link]

-

Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128. [Link]

-

Amerigo Scientific. (n.d.). Boc-propargyl-Gly-OH (≥98.0% (HPLC)). Retrieved from [Link]

-

ResearchGate. (2025). Identification of Degradation Compounds of Cephalosporins by LC/MS. Retrieved from [Link]

-

Adamska, A., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(19), 6599. [Link]

-

ResearchGate. (n.d.). DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 3. reddit.com [reddit.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sequence of reactions which follows enzymatic oxidation of propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Boc-propargyl-Gly-OH (≥98.0% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to the Structural Analogues of Boc-L-propargylglycine: Expanding the Toolkit for Bioconjugation and Drug Discovery

Abstract

Boc-L-propargylglycine has emerged as a cornerstone in chemical biology and medicinal chemistry, primarily for its utility as a bio-orthogonal handle in peptide synthesis and bioconjugation. Its terminal alkyne functionality is the linchpin for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." However, the expanding demands of drug discovery, proteomics, and materials science have necessitated the development of structural analogues to overcome certain limitations and unlock new capabilities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key structural analogues of Boc-L-propargylglycine. We explore the strategic rationale behind their design, from tuning reaction kinetics and enabling metabolic incorporation to facilitating copper-free conjugation methodologies. This guide details the synthesis and application of major analogue classes, including chain-length homologues like Boc-L-homopropargylglycine, the complementary azido-functionalized amino acids, and isomers with distinct biological activities. Detailed, field-proven experimental protocols and comparative data are provided to empower researchers to select and implement the optimal building block for their specific application.

The Archetype: Boc-L-propargylglycine as a Foundational Bio-orthogonal Tool

N-tert-butyloxycarbonyl-L-propargylglycine (Boc-L-Pra-OH) is a non-proteinogenic amino acid derivative that has become indispensable in modern chemical synthesis.[1][2] Its structure combines three critical features: a chiral alpha-carbon in the biologically relevant L-configuration, an amine group protected by the acid-labile Boc group, and a side chain terminating in an alkyne.[3] The Boc group is ideal for controlled, stepwise peptide synthesis, while the terminal alkyne serves as a versatile chemical handle.[3]

The primary utility of this alkyne is its participation in CuAAC, a cornerstone of click chemistry.[4][5] This reaction forms a stable 1,2,3-triazole linkage with an azide-containing molecule, a process noted for its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous conditions.[6] This has made Boc-L-propargylglycine a go-to building block for creating complex biomolecular conjugates, including peptide-drug conjugates, functionalized surfaces, and diagnostic probes.[3][7][8]

Caption: The CuAAC reaction conjugating Boc-L-propargylglycine with an azide.

Despite its broad utility, the reliance on a copper catalyst can be a limitation in cellular applications due to potential cytotoxicity.[5] Furthermore, its specific chain length and structure may not be optimal for all biological applications, such as enzymatic recognition or metabolic labeling. These considerations have driven the development of a diverse family of structural analogues.

Strategic Modifications: The Rationale for Developing Structural Analogues

The design of Boc-L-propargylglycine analogues is not arbitrary; it is a strategic endeavor to refine and expand its functionality. The primary motivations can be categorized as follows:

-

Metabolic Incorporation and Labeling: A key goal is to design amino acids that can be recognized and utilized by a cell's own translational machinery. By replacing a natural amino acid with a bio-orthogonal analogue in culture media, newly synthesized proteins become tagged for visualization or purification.[9] This requires analogues that mimic the structure of canonical amino acids, such as methionine.[10][11]

-

Enabling Copper-Free Bioconjugation: To circumvent the issue of copper toxicity in living systems, analogues featuring strained alkynes have been developed. These groups react readily with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without the need for a metal catalyst.[5][12]

-

Expanding the Bio-orthogonal Toolbox: For any conjugation chemistry, both reactive partners must be available. Therefore, the development of amino acids containing the complementary azide functionality is crucial. These azido-amino acids allow for versatile strategies where the placement of the alkyne and azide can be interchanged.[13][14]

-

Modulating Biological Activity and Stability: Subtle changes in the amino acid side chain or backbone can dramatically alter its biological properties. Isomers like N-propargylglycine have entirely different enzymatic targets than the parent C-alpha substituted compound.[15] Modifications can also be introduced to increase a peptide's resistance to enzymatic degradation.[7]

A Guided Tour of Key Analogue Classes

Homologues: The Impact of Chain Length (Boc-L-Homopropargylglycine)

One of the most widely used analogues is Boc-L-homopropargylglycine (Boc-L-Hpg-OH), which features an additional methylene group in its side chain compared to propargylglycine.[16][17] This seemingly minor change has profound functional consequences.

Causality in Application: The four-carbon side chain of L-homopropargylglycine (HPG) makes it an effective structural mimic of the amino acid methionine. Consequently, when cells are cultured in methionine-free media supplemented with HPG, the cellular machinery for protein synthesis incorporates HPG into newly synthesized proteins in place of methionine.[10][18] This enables a powerful technique known as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where the alkyne handle on the nascent proteome can be "clicked" to a reporter molecule, such as a fluorophore or biotin, for subsequent analysis.[11]

Caption: Workflow for metabolic protein labeling using L-Homopropargylglycine (HPG).

The synthesis of Boc-L-Hpg-OH is well-established, often proceeding from protected L-aspartic or L-glutamic acid, with optimized protocols available to ensure high enantiopurity and yield.[19][20][21]

The Orthogonal Partner: Azido-Functionalized Amino Acids

Click chemistry is a two-part reaction, requiring both an alkyne and an azide.[5] Therefore, the logical counterparts to propargylglycine and its homologues are amino acids bearing an azide (–N₃) group. These building blocks are crucial for intramolecular cyclization (peptide stapling) and for situations where placing the alkyne on a larger binding partner is synthetically more feasible.[6]

Common examples include:

-

Boc-L-azidoalanine

-

Boc-L-azidonorvaline [14]

Trustworthiness of the Protocol: The azide group is a robust functional handle. It is stable to the acidic conditions used for Boc-group removal and the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS), making it fully compatible with standard peptide synthesis protocols.[14] The synthesis of azido acids is typically achieved through nucleophilic substitution with an azide salt or via a diazo transfer reaction onto a primary amine.[13][22][23]

Isomeric Variations: N-Propargylglycine

It is critical to distinguish the standard α-amino acid, (S)-2-amino-pent-4-ynoic acid (L-propargylglycine), from its isomer, N-propargylglycine . In the latter, the propargyl group is attached to the nitrogen atom of the glycine backbone. This structural relocation results in a profoundly different biological activity profile. N-propargylglycine is a known suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH) and has been investigated for its anticancer properties, a function entirely distinct from the bio-orthogonal applications of its isomer.[15] This underscores the high degree of structural specificity required for molecular recognition in biological systems.

In the Lab: Key Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol 1: Optimized Multigram Synthesis of Fmoc-L-Homopropargylglycine-OH

This protocol is adapted from an optimized procedure designed for high throughput and avoidance of racemization.[20][21] It begins with commercially available Boc-L-aspartic acid 4-tert-butyl ester.

Step 1: Reduction to Aldehyde

-

Dissolve Boc-L-Asp(OtBu)-OH (1 equivalent) in anhydrous THF to a concentration of 0.5 M under an inert atmosphere (N₂ or Ar) and cool to -20 °C.

-

Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). Stir the resulting mixed anhydride solution for 30 minutes at -20 °C.

-

In a separate flask, prepare a solution of NaBH₄ (2.0 equivalents) in water.

-

Filter the mixed anhydride solution to remove precipitated salts and add it slowly to the NaBH₄ solution at 0 °C.

-

After the reaction is complete (monitored by TLC), perform an aqueous workup to isolate the crude alcohol product.

Step 2: Oxidation to Aldehyde

-

Dissolve the alcohol from Step 1 in a suitable solvent system (e.g., DCM/DMSO).

-

Add a mild oxidizing agent such as Dess-Martin periodinane (1.5 equivalents) or perform a Swern oxidation.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and perform an aqueous workup to yield the crude aldehyde. Purify by column chromatography.

Step 3: Seyferth-Gilbert Homologation (Alkyne Formation)

-

Dissolve the purified aldehyde (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add a solution of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equivalents) in THF.

-

Slowly add potassium tert-butoxide (1.2 equivalents, as a 1M solution in THF) dropwise. Causality: Slow addition at low temperature is critical to prevent racemization of the α-carbon.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated NH₄Cl solution and extract the alkyne product. Purify by column chromatography.

Step 4: Deprotection and Fmoc Protection

-

Treat the Boc-protected alkyne with a 4M HCl solution in dioxane to remove both the Boc and tert-butyl protecting groups.

-

After deprotection is complete (monitored by LC-MS), evaporate the solvent.

-

Dissolve the resulting amino acid salt in a 10% aqueous sodium carbonate solution and cool to 0 °C.

-

Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise.

-

Stir the reaction overnight, allowing it to warm to room temperature.

-

Perform an acidic workup and extract the final product, Fmoc-L-homopropargylglycine-OH. Verify purity (>98%) and enantiomeric excess (>98% ee) by HPLC and NMR.

Protocol 2: General Procedure for CuAAC Bioconjugation on a Peptide

This protocol describes the labeling of a peptide containing a propargylglycine residue with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).

Materials:

-

Alkyne-peptide (1 mM stock in water or buffer)

-

Azide-Fluor 488 (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄, 50 mM stock in water)

-

Sodium ascorbate (1 M stock in water, freshly prepared)

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Buffer (to final volume of 100 µL)

-

Alkyne-peptide (to a final concentration of 100 µM)

-

Azide-Fluor 488 (to a final concentration of 200 µM, 2 equivalents)

-

-

Add Copper(II) sulfate to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. Expertise Insight: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. Adding it last ensures the reaction starts cleanly.

-

Vortex the mixture gently and allow it to react for 1-2 hours at room temperature, protected from light.

-

Monitor the reaction progress by LC-MS or analytical HPLC.

-

Upon completion, the labeled peptide can be purified from excess reagents using reverse-phase HPLC or a suitable desalting spin column.

-

Characterize the final product by mass spectrometry to confirm the successful conjugation.

Data-Driven Comparison of Key Analogues

| Analogue Name | Key Structural Feature | Primary Application(s) | Key Advantage/Rationale |

| Boc-L-propargylglycine | C₃ alkyne side chain | Peptide synthesis, Bioconjugation[24][25] | The foundational building block for CuAAC. |

| Boc-L-homopropargylglycine | C₄ alkyne side chain | Metabolic labeling of proteins[18][26] | Structural mimic of methionine for cellular incorporation. |

| Boc-L-azidonorvaline | C₃ azide side chain | Peptide stapling, Bioconjugation[14] | Orthogonal reaction partner to alkyne-amino acids. |

| N-propargylglycine | Propargyl group on amine | Enzyme inhibition (PRODH)[15] | Isomeric structure confers specific biological activity. |

| Fmoc-protected analogues | Fmoc N-terminal protection | Solid-Phase Peptide Synthesis (SPPS)[19][20] | Base-labile protecting group compatible with SPPS workflows. |

| Strained Alkyne Analogues | e.g., Cyclooctyne side chain | Copper-free bioconjugation (SPAAC)[5] | Eliminates the need for potentially cytotoxic copper catalysts. |

Future Directions and Conclusion

The family of propargylglycine analogues continues to expand, driven by the relentless pursuit of more precise and powerful tools for chemical biology. The future will likely see the development of novel analogues designed for multiplexed labeling, allowing for the simultaneous tracking of different biological processes. A significant frontier is the deeper integration of these unnatural amino acids with genetic code expansion technologies.[27] By evolving orthogonal aminoacyl-tRNA synthetase/tRNA pairs, researchers can now site-specifically incorporate a vast array of these analogues directly into proteins within living organisms, offering unprecedented control over protein structure and function.[28][29][30]

References

-

Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. [Link]

-

Li, X., et al. (n.d.). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. ResearchGate. [Link]

-

Guo, J., et al. (2009). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]

-

O’Donoghue, P., et al. (2012). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Methods. [Link]

-

Molecule Vision. (n.d.). The Role of D-Propargylglycine in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Various Authors. (n.d.). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. ResearchGate. [Link]

-

Skerra, A., et al. (2010). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. PubMed. [Link]

-

Rorbach, J. (2016). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines v1. protocols.io. [Link]

-

Kim, D. S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. Applied Biological Chemistry. [Link]

-

Gissot, A., et al. (2017). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Molecules. [Link]

-

Dieterich, D. C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. [Link]

-

Kiso, Y., et al. (2012). Quantitative analysis of Cu(I) concentration in cLICK chemistry—biotinylation at side chain of propargylglycine using click. Tetrahedron Letters. [Link]

-

Various Authors. (n.d.). Convenient syntheses of homopropargylglycine. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of D-Propargylglycine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Aapptec. (n.d.). Order Your Azido Amino Acids. Aapptec Peptides. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Propargylglycine. PubChem Compound Database. [Link]

-

Aapptec. (2020). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]

-

Marchand, J. A., & Chang, M. C. Y. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Nature Research. [Link]

-

ChemistryViews. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews. [Link]

-

Zaloom, J., & Roberts, D. C. (1981). Preparation of azido derivatives from amino acids and peptides by diazo transfer. The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-Propargylglycine: A Versatile Amino Acid Derivative for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-L-Propargylglycine in Peptide Synthesis & Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Anaspec. (n.d.). Boc-L-propargylglycine. Anaspec. [Link]

-

Pandhare, J., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids. [Link]

-

Liu, W., & Chang, M. C. Y. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports. [Link]

-

Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. The Journal of Organic Chemistry. [Link]

-

Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PubMed Central. [Link]

-

Morcillo, M. Á., & Fernández-Sáez, R. (2023). Propargylamine: an important moiety in drug discovery. RSC Medicinal Chemistry. [Link]

-

van Hest, J. C. M., et al. (2008). Convenient syntheses of homopropargylglycine. Journal of Peptide Science. [Link]

-

Aapptec. (n.d.). Boc-Pra-OH, N-Boc-L-propargylglycine; CAS 63039-48-5. Aapptec Peptides. [Link]

-

Anaspec. (n.d.). Boc-L-propargylglycine•DCHA. Anaspec. [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

-

Aapptec. (n.d.). Boc-D-Pra-OH [63039-46-3]. Aapptec Peptides. [Link]

-

Jin, H., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences. [Link]

-

Scigine. (2020). Method to Conjugate Antibody and DNA | Bioconjugation. YouTube. [Link]

-

Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. [Link]

-

The Healthcare Guys. (2024). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. Medigy. [Link]

-

van der Velden, J. L. J., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. ChemBioChem. [Link]

Sources

- 1. L-Propargylglycine | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-L-propargylglycine [anaspec.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]

- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. peptide.com [peptide.com]

- 15. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Convenient syntheses of homopropargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nbinno.com [nbinno.com]

- 25. peptide.com [peptide.com]

- 26. chemimpex.com [chemimpex.com]

- 27. pnas.org [pnas.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid for Advanced Research Applications

This guide provides an in-depth technical overview of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, a versatile building block for researchers, chemists, and drug development professionals. This document will delve into the compound's chemical properties, commercial sourcing, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, alongside essential analytical and safety information.

Introduction: A Versatile Building Block for Chemical Biology and Drug Discovery

This compound, also known as Boc-L-propargylglycine, is a non-canonical amino acid that has garnered significant attention in the fields of chemical biology, medicinal chemistry, and materials science. Its structure incorporates a terminal alkyne functionality, a key reactive handle for "click" chemistry, and a Boc-protected amine, which is a cornerstone of modern peptide synthesis. This unique combination allows for the precise introduction of an alkyne group into peptides and other molecules, enabling a wide array of subsequent modifications.

The terminal alkyne is a bioorthogonal functional group, meaning it is unreactive with most biological molecules, making it an ideal tool for labeling and modifying biomolecules in complex biological systems. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the alpha-amino group during chemical synthesis and can be readily removed under acidic conditions. These features make Boc-L-propargylglycine an invaluable reagent for the synthesis of modified peptides, peptidomimetics, and bioconjugates.

Chemical Properties and Specifications

A thorough understanding of the chemical and physical properties of this compound is critical for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | Boc-L-propargylglycine, Boc-Pra-OH, (S)-2-(Boc-amino)-4-pentynoic acid | |

| CAS Number | 63039-48-5 | |

| Molecular Formula | C₁₀H₁₅NO₄ | |

| Molecular Weight | 213.23 g/mol | |

| Appearance | White to off-white solid or crystals | |

| Melting Point | 85.5 °C | |

| Optical Rotation | [α]/D +26.0 ± 2.0° (c = 1 in methanol) | |

| Solubility | Soluble in methanol, DMF, and other organic solvents. | General Knowledge |

| Storage | Store at -20°C, desiccated. |

Commercial Suppliers

A variety of chemical suppliers offer this compound, often with varying purity grades and in different quantities. It is crucial to select a supplier that provides comprehensive analytical data to ensure the quality and consistency of the material for your specific application.

| Supplier | Product Number (Example) | Purity (Typical) | Notes |

| Sigma-Aldrich | 712221 | ≥98.0% (HPLC) | Offers detailed technical specifications and safety data. |

| MedChemExpress | HY-W014259 | >98% | Provides a certificate of analysis and safety data sheet.[1] |

| Anaspec | AS-65060 | Not specified | Offers the compound for peptide synthesis applications.[2] |

| Fisher Scientific | AC36180 | Not specified | Provides a detailed safety data sheet.[3] |

| TCI Chemicals | B4007 | >97.0% (HPLC) | Lists various applications in peptide and click chemistry. |

When selecting a supplier, researchers should request a lot-specific Certificate of Analysis (CoA) to verify the purity, identity, and enantiomeric excess of the compound.

Handling and Safety

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification : May cause an allergic skin reaction.[2][3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling : Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.

-

Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]